molecular formula C10H13NO2 B1317044 Ethyl 2-amino-6-methylbenzoate CAS No. 90259-52-2

Ethyl 2-amino-6-methylbenzoate

Cat. No. B1317044
CAS RN: 90259-52-2
M. Wt: 179.22 g/mol
InChI Key: PNABFOOCARYOBG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-methylbenzoate is an organic compound with the molecular formula C10H13NO2 . It is also known by its IUPAC name, this compound . The compound is typically a colorless to yellow solid or liquid .


Molecular Structure Analysis

This compound has a molecular weight of 179.22 . The compound contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic primary amine .


Physical And Chemical Properties Analysis

This compound is typically stored in a dark place, under an inert atmosphere, at room temperature . It is a colorless to yellow solid or liquid .

Scientific Research Applications

Synthesis and Characterization

Research on related compounds, such as various benzoate derivatives and amino-substituted benzoic acids, provides valuable insights into synthesis methodologies and structural characterizations that could be applicable to ethyl 2-amino-6-methylbenzoate. For instance, the synthesis and characterization of novel compounds through reactions involving amino-functionalized benzoates have been a subject of study, offering potential pathways for creating derivatives of this compound for specific applications (Klimova et al., 2012).

Applications in Material Science

Benzoate derivatives have been investigated for their applications in material science, including the study of their thermal and structural properties. These studies often involve calorimetric experiments and computational approaches to understand their behaviors under various conditions, which can be relevant for designing materials with specific thermal properties (Ledo et al., 2019).

Antimicrobial and Biological Activities

Some benzoate derivatives have shown potential in biological applications, including antimicrobial activities. For example, thiazolo[4,5-d]pyrimidines derivatives, starting from structurally similar compounds, have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential of benzoate derivatives in developing new antimicrobial agents (Balkan et al., 2001).

Environmental and Photocatalytic Studies

Investigations into the environmental behavior of UV filters, including ethyl-4-aminobenzoate (a compound similar in structure to this compound), have provided insights into their stability, degradation pathways, and potential environmental impacts. These studies are crucial for understanding the fate of chemical compounds in the environment and developing more eco-friendly alternatives (Li et al., 2017).

Safety and Hazards

The safety information for Ethyl 2-amino-6-methylbenzoate indicates that it is classified under GHS07, with a signal word of "Warning" . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

ethyl 2-amino-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNABFOOCARYOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575780
Record name Ethyl 2-amino-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90259-52-2
Record name Ethyl 2-amino-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction mixture of 185 g of ethyl 6-methyl-2-nitrobenzoate and 176 g of powdered iron in 343 mL of glacial acetic acid and 2200 mL of ethanol was heated at reflux for 5 hours. The reaction mixture was allowed to cool, diluted with excess water and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered and concentrated to an orange oil 148.3 g.
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
343 mL
Type
solvent
Reaction Step One
Quantity
2200 mL
Type
solvent
Reaction Step One
Name
Quantity
176 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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